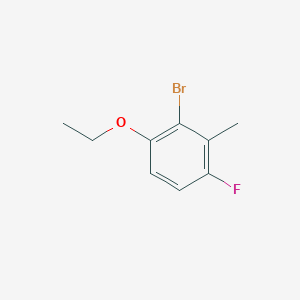
4,4'-(4-Phenylcyclohexylidene)bisphenol
Overview
Description
4,4’-(4-Phenylcyclohexylidene)bisphenol, also known as Bisphenol Z, is an organic compound with the molecular formula C18H20O2. It is a derivative of Bisphenol A and is characterized by its two hydroxyphenyl functional groups linked by a cyclohexylidene bridge. This compound is primarily used in the production of polymers and has applications in various fields due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
The role of 4,4’-(4-Phenylcyclohexylidene)bisphenol in biochemical reactions is primarily related to its interaction with DNA. The compound has been used for the solid-phase extraction of DNA . The extraction efficiency of DNA is strongly dependent on the amount of this compound and the type of binding buffer .
Molecular Mechanism
It is known that the compound interacts with DNA, suggesting that it may exert its effects through binding interactions with this biomolecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Phenylcyclohexylidene)bisphenol typically involves the reaction of cyclohexanone with phenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound . The general reaction can be represented as follows:
Cyclohexanone+2Phenol→4,4’-(4-Phenylcyclohexylidene)bisphenol+Water
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of 4,4’-(4-Phenylcyclohexylidene)bisphenol is optimized for high yield and purity. The process involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-(4-Phenylcyclohexylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated and nitrated bisphenol derivatives.
Scientific Research Applications
4,4’-(4-Phenylcyclohexylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential as an endocrine disruptor and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of epoxy resins, polycarbonates, and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(4-Phenylcyclohexylidene)bisphenol involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to changes in gene expression and cellular function. Additionally, the compound can interfere with other signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Widely used in the production of plastics and resins.
Bisphenol S (BPS): Used as an alternative to BPA in various applications.
Bisphenol F (BPF): Employed in the manufacture of epoxy resins and coatings.
Uniqueness
4,4’-(4-Phenylcyclohexylidene)bisphenol is unique due to its cyclohexylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its thermal stability and resistance to chemical degradation, making it suitable for high-performance applications .
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-phenylcyclohexyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c25-22-10-6-20(7-11-22)24(21-8-12-23(26)13-9-21)16-14-19(15-17-24)18-4-2-1-3-5-18/h1-13,19,25-26H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWWXYNBBKULSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)








![1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene](/img/structure/B6291864.png)

